N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine
CAS No.:
Cat. No.: VC18544690
Molecular Formula: C19H16F2N4O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16F2N4O2 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine |
| Standard InChI | InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24) |
| Standard InChI Key | AAINTQCCGMHNHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s pyridine ring serves as the central scaffold, with substitutions at the 2, 3, and 6 positions. Two 4-fluorobenzyl groups are attached via amine linkages at positions 2 and 6, while a nitro group occupies position 3 . This arrangement creates a planar pyridine system with out-of-plane distortions due to steric and electronic effects. The nitro group’s torsion angle relative to the pyridine ring measures approximately , as observed in crystallographic studies of structurally analogous compounds .
Intramolecular hydrogen bonding between the amine and nitro groups stabilizes the conformation, while intermolecular and interactions contribute to crystalline packing . The 4-fluorobenzyl substituents exhibit positional disorder in the crystal lattice, with occupancy ratios of 0.59:0.41 for alternative orientations .
Spectroscopic and Computational Data
While experimental spectral data for N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine remain limited, computational models predict distinctive features:
-
IR Spectroscopy: Strong absorption bands at (asymmetric NO stretching) and (N-H stretching).
-
NMR: Expected splitting patterns include doublets for fluorinated aromatic protons () and complex coupling in the pyridine region.
The fluorine atoms enhance lipophilicity (), potentially improving blood-brain barrier penetration compared to non-fluorinated analogs.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized through a multi-step sequence beginning with 2,6-diaminopyridine:
-
Nitro Group Introduction: Electrophilic nitration at position 3 using mixed acid ().
-
Benzylation: Sequential alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., KCO in DMF) .
-
Purification: Chromatographic separation to isolate the dimer from monomeric byproducts.
Yield optimization remains challenging due to competing side reactions, with typical isolated yields below 40% .
Quality Control in Flupirtine Manufacturing
As a critical impurity in Flupirtine synthesis, regulatory guidelines mandate strict control of N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine levels (<0.15% w/w). Analytical methods include:
| Technique | Parameters | LOD |
|---|---|---|
| HPLC-UV | C18 column, 30:70 acetonitrile:buffer | 0.05% |
| LC-MS/MS | ESI+ mode, m/z 371→238 transition | 0.01% |
Batch-specific impurity profiles are archived to ensure manufacturing consistency.
Comparative Analysis with Structural Analogs
Key distinctions from related compounds include:
The dual fluorobenzyl groups in N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine enhance receptor binding affinity but reduce aqueous solubility compared to analogs.
Future Research Directions
Pharmacokinetic Studies
Urgent priorities include:
-
Metabolic Profiling: Cytochrome P450 isoform specificity for N-demethylation and nitro-reduction pathways.
-
Toxicology: Chronic exposure risks in manufacturing personnel, given structural alerts for mutagenicity (nitro group).
Material Science Applications
The compound’s crystalline packing motifs suggest utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume